Methyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine (DHPM) class, a scaffold renowned for diverse pharmacological activities, including antitumor, antiviral, and enzyme inhibition properties . Its structure features:
- A 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate core, common in DHPM derivatives.
- A 4-(difluoromethoxy)-3-methoxyphenyl substituent at position 4, distinguishing it from simpler analogs. The difluoromethoxy group (-OCF₂H) introduces enhanced lipophilicity and metabolic stability compared to methoxy or ethoxy groups, while the 3-methoxy group contributes to electronic modulation .
Crystallographic studies of related DHPMs (e.g., –12) reveal that substituents influence ring puckering and hydrogen-bonding networks, critical for molecular recognition .
Properties
IUPAC Name |
methyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O5/c1-7-11(13(20)23-3)12(19-15(21)18-7)8-4-5-9(24-14(16)17)10(6-8)22-2/h4-6,12,14H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGPNHGODMXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as the compound) is a synthetic derivative of tetrahydropyrimidine. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 370.353 g/mol. The structure consists of a tetrahydropyrimidine core substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀F₂N₂O₅ |
| Molecular Weight | 370.353 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥95% |
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with various biological targets due to the presence of the difluoromethoxy and methoxy groups which may enhance lipophilicity and receptor binding affinity.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. For instance, co-treatment with standard chemotherapeutics like cisplatin has shown synergistic effects in enhancing cell death in ovarian cancer models (OVCAR3) .
- Antimicrobial Properties : Some derivatives of tetrahydropyrimidines have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound may share similar properties .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability at concentrations as low as 20 µM over a 48-hour period. The mechanism was attributed to DNA damage response activation and subsequent apoptosis induction .
Case Study 2: Synergistic Effects with Chemotherapeutics
In a comparative study involving OVCAR3 cells, the combination of this compound with cisplatin resulted in enhanced efficacy compared to either agent alone. The study highlighted that the compound could sensitize resistant cancer cells to conventional therapies .
Case Study 3: Antimicrobial Activity
Research evaluating the antimicrobial effects revealed that derivatives of tetrahydropyrimidine exhibited notable activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound is still being elucidated but shows promise based on structural analogs .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets effectively, leading to various therapeutic applications.
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit anticancer properties. Compounds similar to methyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies suggest that modifications to the pyrimidine structure can enhance its efficacy against bacterial and fungal strains . This makes it a candidate for developing new antimicrobial agents.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have shown that specific functional groups on the tetrahydropyrimidine core significantly influence its biological activity.
Modifications for Enhanced Activity
Researchers have investigated various substitutions at different positions on the pyrimidine ring to improve potency and selectivity against target proteins involved in disease processes . For instance, the introduction of difluoromethoxy groups has been linked to increased binding affinity to certain receptors.
Case Study: Anticancer Screening
In a study published by the American Chemical Society, a series of tetrahydropyrimidine derivatives were screened for anticancer activity against multiple cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .
Case Study: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of tetrahydropyrimidine derivatives against resistant strains of bacteria. The findings revealed that specific modifications in the chemical structure enhanced antimicrobial activity, suggesting potential applications in treating infections caused by resistant pathogens .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The difluoromethoxy group (-OCF₂H) in the target compound exhibits comparable activity to the 5-methylthiophen-2-yl analog (both 396.7 ± 1.5), suggesting similar steric or electronic profiles despite differing substituents .
- Ethoxy (-OCH₂CH₃) substitution reduces activity (322.6 ± 1.6), possibly due to decreased lipophilicity or metabolic susceptibility .
Fluorine Substitution :
- The 2-fluoro-4-methoxyphenyl analog (389.2 ± 6.2) shows slightly lower activity than the target compound, highlighting the importance of 3-methoxy positioning for optimal binding .
Heterocyclic vs. Aromatic Substituents: Thiophene-containing analogs (e.g., 5-methylthiophen-2-yl) match the target compound’s activity, implying tolerance for non-aromatic heterocycles in certain applications .
Q & A
Q. How does the crystal packing of this compound affect its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
